derivati degli acidi alfa-alcolcarbossilici
Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of halogen atoms (such as chlorine, bromine, or iodine) attached to the α-carbon atom adjacent to the carboxyl group (-COOH). These derivatives exhibit diverse chemical properties and reactivities due to the presence of both the carboxylic acid functional group and the halide substituent. They are widely used in various applications including synthetic chemistry, pharmaceuticals, and materials science.
In synthetic chemistry, alpha-halocarboxylic acids serve as key intermediates for the preparation of more complex molecules through various reactions such as nucleophilic substitution or condensation reactions. Their reactivity can be finely tuned by the nature of the halogen substituent, making them versatile building blocks in organic synthesis.
In pharmaceuticals, these derivatives find applications in the development of drugs that require specific functional groups for bioavailability and pharmacological activity. For instance, they can act as precursors in the synthesis of prodrugs or intermediates in the construction of targeted drug delivery systems.
Overall, alpha-halocarboxylic acid derivatives play a crucial role in both academic research and industrial applications due to their unique chemical properties and wide-ranging utility.

Struttura | Nome chimico | CAS | MF |
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ethyl 2-chloro-2-oxo-acetate | 4755-77-5 | C4H5ClO3 |
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propyl 2-chloropropanoate | 1569-03-5 | C6H11ClO2 |
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2,2,3,3-Tetrafluoropropyl Trifluoroacetate | 107551-72-4 | C5H3F7O2 |
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Ethyl 2-Ethoxytetrafluoropropionate | 10186-66-0 | C7H10F4O3 |
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Acetic acid,2,2-dichloro-, 3-methylbutyl ester | 37587-83-0 | C7H12Cl2O2 |
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Ethyl Dichlorofluoroacetate | 383-61-9 | C4H5Cl2FO2 |
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allyl 2-bromo-2,2-difluoroacetate | 155820-76-1 | C5H5BrF2O2 |
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Aceticacid, 2-chloro-, cyclopentyl ester | 6282-56-0 | C7H11ClO2 |
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chloromethyl 2-chloroacetate | 6135-23-5 | C3H4Cl2O2 |
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Acetic acid, bromo-, 2-(trimethylsilyl)ethyl ester | 79414-13-4 | C7H15BrO2Si |
Letteratura correlata
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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